4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Brand Name: Vulcanchem
CAS No.: 72570-70-8
VCID: VC0193011
InChI: InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
SMILES: CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Molecular Formula: C13H19NO4
Molecular Weight: 253.29 g/mol

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID

CAS No.: 72570-70-8

VCID: VC0193011

Molecular Formula: C13H19NO4

Molecular Weight: 253.29 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID - 72570-70-8

Description

4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic acid is a metabolite primarily associated with the beta-blocker drug Bisoprolol, used in treating hypertension and heart conditions . Research indicates it can be a precursor in synthesizing pharmaceutical agents, particularly cardiovascular drugs. The compound features a benzoic acid structure modified by an isopropylamino propoxy side chain, contributing to its biological activity and pharmacological properties.

Studies focus on its binding affinity to beta-adrenergic receptors, which is crucial for understanding its pharmacodynamics and therapeutic efficacy. It may also serve as a biochemical tool in proteomics research due to its structural characteristics that allow specific interactions with biological targets. This compound is mainly used in pharmaceutical research and development for drug formulation and testing.

Bisoprolol is a similar compound that contains a similar beta-blocking mechanism and is specifically designed for cardiovascular therapy. Another related compound is dl-Esmolol, a short-acting beta-adrenergic-blocking agent used in the treatment or prophylaxis of cardiac disorders .

CAS No. 72570-70-8
Product Name 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)BENZOIC ACID
Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
IUPAC Name 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoic acid
Standard InChI InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)
Standard InChIKey WONQRVASZHJNFS-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Canonical SMILES CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O
Appearance White Solid
Purity > 95%
Synonyms 4-(2-Hydroxy-3-isopropylaminopropoxy)benzoic Acid; 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid
PubChem Compound 12540204
Last Modified Aug 15 2023

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